molecular formula C8H10ClN3O B13298584 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine

2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine

Cat. No.: B13298584
M. Wt: 199.64 g/mol
InChI Key: SCWYGCZQDZTWKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Chloro Group: Chlorination at the second position of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.

    Amination: The amine group at the fifth position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine positions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position can yield various substituted pyrimidines .

Scientific Research Applications

2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine

InChI

InChI=1S/C8H10ClN3O/c9-8-11-3-6(10)7(12-8)13-4-5-1-2-5/h3,5H,1-2,4,10H2

InChI Key

SCWYGCZQDZTWKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=NC=C2N)Cl

Origin of Product

United States

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